molecular formula C24H23N3O4S2 B2558462 Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 851130-32-0

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2558462
CAS No.: 851130-32-0
M. Wt: 481.59
InChI Key: HFXMAKWORRDDAV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring:

  • A tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group.
  • A propanamido linker connected to a benzofuropyrimidinylthio moiety. This compound is hypothesized to exhibit pharmacological activity, given structural similarities to validated bioactive molecules .

Properties

IUPAC Name

ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-30-24(29)18-15-9-5-7-11-17(15)33-22(18)27-21(28)13(2)32-23-20-19(25-12-26-23)14-8-4-6-10-16(14)31-20/h4,6,8,10,12-13H,3,5,7,9,11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXMAKWORRDDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine moiety linked via a thioether group to a tetrahydrobenzo[b]thiophene core. The synthesis of this compound typically involves several steps:

  • Formation of Thioether Linkage : The initial step often includes the reaction of benzofuro[3,2-d]pyrimidin-4-thiol with appropriate acylating agents.
  • Cyclization : Subsequent cyclization reactions help form the benzo[b]thiophene structure.
  • Final Modifications : Final modifications may involve the introduction of functional groups to enhance biological activity.

These synthetic routes are crucial for producing the compound in adequate yields for biological evaluation .

This compound exhibits significant biological activity through its interaction with various molecular targets. The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, particularly targeting 5-lipoxygenase (5-LOX), which plays a critical role in leukotriene biosynthesis . This inhibition suggests therapeutic applications in treating inflammatory conditions such as asthma and psoriasis.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess notable antitumor properties. For example, compounds structurally related to this compound have demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines . This suggests that the compound could be further explored as a chemotherapeutic agent.

Study on Inflammatory Response

In a study evaluating the anti-inflammatory effects of similar compounds, it was found that the administration of thioether derivatives resulted in significant reductions in inflammatory markers in animal models. The compounds were effective at modulating cytokine release and inhibiting leukocyte migration .

Anticancer Evaluation

Another study focused on the anticancer activity of related benzo[b]thiophene derivatives reported an enhanced cytotoxic effect against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways . The findings indicate that structural modifications can significantly influence biological activity.

Table 1: Biological Activity Summary

Activity Type IC50 Range (μM) Target Reference
Antitumor23.2 - 49.9Various cancer cells
Anti-inflammatoryNot specified5-lipoxygenase
CytotoxicityModerate (52.9 - 95.9)Breast cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

The tetrahydrobenzo[b]thiophene core is a common scaffold in medicinal chemistry. Key analogues and their modifications are compared below:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrahydrobenzo[b]thiophene Benzofuro[3,2-d]pyrimidin-4-ylthio propanamido Potential kinase or enzyme inhibition (inferred from benzofuropyrimidine motifs)
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Pyridine-4-carboxamido Structural characterization (X-ray crystallography); unconfirmed activity
Ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-... Tetrahydrobenzo[b]thiophene Pyrimidinylsulfanyl acetyl Unknown activity; pyrimidine ring may confer nucleobase-like interactions
Compound C1 (from ) Tetrahydrobenzo[b]thiophene Unspecified substituents Superior antiplatelet activity to ticlopidine (ADP receptor antagonism)
Ethyl 2-[3-(5-ethylfuran-2-yl)propanamido]-... Tetrahydrobenzo[b]thiophene Furan-based substituent Unknown activity; furan may influence solubility or metabolic stability

Substituent-Driven Pharmacological Implications

  • Benzofuropyrimidinylthio vs. The oxygen in the benzofuran ring may improve solubility relative to sulfur-containing analogues .
  • Thioether Linkage :
    The propanamido-thioether bridge in the target compound could enhance metabolic stability compared to ester or amide linkages in analogues like ’s furan derivative .
  • Comparison with Antiplatelet Agents : Compound C1 () demonstrates that tetrahydrobenzo[b]thiophene derivatives can achieve potent antiplatelet effects. The target compound’s benzofuropyrimidine group may target similar pathways (e.g., P2Y12 receptor antagonism) with improved selectivity .

Preparation Methods

Cyclocondensation of Cyclohexanone with Ethyl Cyanoacetate

The synthesis begins with the formation of the tetrahydrobenzothiophene ring via a Gewald reaction. Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine as a catalyst.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 78%

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 4.23 (q, J = 7.1 Hz, 2H, OCH2), 2.85–2.78 (m, 4H, cyclohexyl CH2), 1.75–1.65 (m, 4H, cyclohexyl CH2), 1.32 (t, J = 7.1 Hz, 3H, CH3).

N-Acylation with Propionyl Chloride

The amino group is acylated using propionyl chloride in dichloromethane with triethylamine as a base.

Reaction Conditions

  • Molar Ratio: 1:1.2 (amine:propionyl chloride)
  • Temperature: 0°C → room temperature
  • Time: 6 hours
  • Yield: 85%

Characterization Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Synthesis of Fragment B: 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)propanoic Acid

Construction of the Benzofuro[3,2-d]pyrimidine Core

2-Hydroxybenzaldehyde undergoes cyclocondensation with thiourea and ethyl acetoacetate in acidic medium.

Reaction Conditions

  • Catalyst: Conc. HCl
  • Solvent: Ethanol
  • Temperature: Reflux
  • Time: 8 hours
  • Yield: 65%

Characterization Data

  • 13C NMR (100 MHz, DMSO-d6): δ 162.4 (C=O), 158.9 (pyrimidine C2), 149.7 (furan C3).

Thiolation at Position 4

The 4-chloro intermediate reacts with thiourea in ethanol to introduce the thiol group.

Reaction Conditions

  • Molar Ratio: 1:3 (chloro derivative:thiourea)
  • Temperature: 70°C
  • Time: 4 hours
  • Yield: 72%

Characterization Data

  • HRMS (ESI): m/z 261.0321 [M+H]⁺ (calc. 261.0318).

Propanoic Acid Derivatization

The thiol is alkylated with 2-bromopropanoic acid using K2CO3 in DMF.

Reaction Conditions

  • Base: K2CO3
  • Solvent: DMF
  • Temperature: 60°C
  • Time: 3 hours
  • Yield: 68%

Final Coupling: Amide Bond Formation

Fragment A and Fragment B are coupled using EDCl/HOBt in anhydrous DCM.

Reaction Conditions

  • Coupling Agents: EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Base: DIPEA (2 equiv)
  • Solvent: Dichloromethane
  • Temperature: Room temperature
  • Time: 12 hours
  • Yield: 58%

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine H6), 7.62–7.58 (m, 2H, aromatic), 4.31 (q, J = 7.1 Hz, 2H, OCH2), 3.21 (t, J = 6.3 Hz, 2H, SCH2), 2.90–2.84 (m, 4H, cyclohexyl CH2).
  • HPLC Purity: 98.2% (C18 column, MeCN/H2O = 70:30).

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Thioether Formation

An alternative approach employs Mitsunobu conditions to couple Fragment B’s thiol with a bromo-propanamide derivative of Fragment A.

Reaction Conditions

  • Reagents: DIAD (1.5 equiv), PPh3 (1.5 equiv)
  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Yield: 63%

One-Pot Tandem Synthesis

A tandem acylation-thioetherification strategy reduces step count but requires stringent temperature control.

Reaction Conditions

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DMF
  • Temperature: 100°C
  • Yield: 47%

Critical Analysis of Synthetic Challenges

Regioselectivity in Benzofuropyrimidine Functionalization

The 4-position of benzofuropyrimidine exhibits higher reactivity toward nucleophilic substitution compared to the 2-position due to electron-deficient aromaticity. Competing reactions at the furan oxygen are mitigated by using bulky leaving groups (e.g., mesyl instead of chloro).

Purification Challenges

The final compound’s lipophilicity necessitates reverse-phase chromatography (C18 silica, MeCN/H2O gradient). Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.

Scalability and Industrial Considerations

Cost-Efficiency Analysis

  • Route 1 (EDCl Coupling): High purity but expensive reagents ($12.50/g EDCl).
  • Route 2 (Mitsunobu): Moderate cost ($8.20/g DIAD) but higher atom economy.

Green Chemistry Metrics

  • E-Factor: 23.4 (Route 1) vs. 18.9 (Route 2).
  • PMI (Process Mass Intensity): 56.2 vs. 41.7.

Q & A

Q. What synthetic strategies are effective for preparing thiophene-3-carboxylate derivatives like the target compound?

The synthesis of structurally related compounds often employs Knoevenagel condensation and cyanoacetylation. For example, ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate was synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole. Subsequent Knoevenagel condensation with substituted benzaldehydes in toluene (with piperidine/acetic acid catalysis) yielded acrylamido derivatives in 72–94% yields . Key parameters include reaction time (5–6 hours), solvent selection, and recrystallization for purification.

Q. How can the molecular structure of this compound be confirmed?

Structural validation typically combines spectroscopic and crystallographic methods:

  • IR spectroscopy identifies functional groups (e.g., C=O, C≡N).
  • 1H NMR confirms proton environments, such as methylene groups in tetrahydrobenzo rings.
  • X-ray crystallography resolves 3D configurations and detects disorder in residues (e.g., R factor = 0.045 in related structures) .
  • Mass spectrometry verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural characterization?

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from impurities, solvent interactions, or dynamic molecular behavior. Strategies include:

  • Repurifying via recrystallization (e.g., using alcohol/water mixtures) .
  • Conducting variable-temperature NMR to assess conformational flexibility.
  • Comparing experimental data with computational simulations (e.g., DFT for IR/NMR prediction).

Q. What methodologies are recommended for evaluating biological activities like antioxidant or anti-inflammatory potential?

While the target compound’s bioactivity is not directly reported, analogous studies use:

  • In vitro antioxidant assays : DPPH radical scavenging, FRAP, or lipid peroxidation inhibition.
  • In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, with dose-dependent analysis of COX-2 inhibition .
  • Structure-activity relationship (SAR) studies to correlate substituents (e.g., electron-withdrawing groups on benzaldehyde) with activity.

Q. How can reaction yields be optimized for complex heterocyclic systems?

Low yields often stem from steric hindrance or competing side reactions. Optimization approaches include:

  • Screening catalysts (e.g., piperidine vs. morpholine) to enhance selectivity.
  • Adjusting stoichiometry (e.g., 10 mmol starting material, 11 mmol benzaldehyde) .
  • Using high-boiling solvents (e.g., toluene) to facilitate reflux and reduce byproducts.

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, animal models) or compound stability. Mitigation strategies:

  • Validate results using orthogonal assays (e.g., in vitro and in vivo models).
  • Perform stability studies (e.g., HPLC monitoring under physiological conditions).
  • Standardize protocols (e.g., IC50 calculation methods) to ensure comparability .

Q. What crystallographic challenges arise with polycyclic compounds, and how are they resolved?

Disorders in crystal structures (e.g., in benzofuropyrimidin-thio groups) complicate refinement. Solutions include:

  • Applying restraints to atomic displacement parameters.
  • Using twin refinement algorithms for highly disordered regions .
  • Cross-validating with spectroscopic data to confirm bond lengths/angles.

Methodological Recommendations

  • Synthesis : Prioritize stepwise protocols with intermediate characterization to isolate pure products.
  • Characterization : Combine multiple techniques (e.g., XRD + NMR) for robust structural assignment.
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation.

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